The total synthesis of kaliotoxin-1 has been achieved through advanced chemical methods. A notable approach involves the 'one pot' native chemical ligation of three synthetic peptides, allowing for the construction of the full-length peptide in a single reaction vessel. This method enhances efficiency and reduces the complexity typically associated with multi-step synthesis processes. The synthesized kaliotoxin-1 was characterized using techniques such as mass spectrometry and X-ray crystallography, confirming its molecular structure with atomic resolution .
Kaliotoxin-1 has a molecular formula of and a molecular weight of approximately 4149.89 Da. The structure comprises several critical features:
Kaliotoxin-1 participates in various chemical reactions primarily through its interactions with potassium channels. The mechanism involves binding to specific sites on the channel, leading to the inhibition of potassium ion flow. This action results in prolonged depolarization of the neuronal membrane, affecting neurotransmitter release and neuronal excitability. The precise interactions at the molecular level involve conformational changes in both the toxin and the channel proteins, highlighting the complexity of their relationship .
The mechanism by which kaliotoxin-1 exerts its effects involves several steps:
This process is crucial for understanding how kaliotoxin-1 can modulate synaptic transmission and potentially contribute to neurotoxicity .
Kaliotoxin-1 exhibits several notable physical and chemical properties:
These properties are essential for its use in scientific applications, particularly in neurobiology.
Kaliotoxin-1 has significant applications in scientific research, particularly in studies involving:
Research continues to explore additional applications of kaliotoxin-1, particularly in understanding complex neurophysiological processes .
Kaliotoxin-1 (KTX) belongs to the α-KTx 3.1 subfamily, a group of small, cysteine-rich peptides in scorpion venoms that target potassium (K⁺) channels. These toxins evolved as predatory and defensive tools, with their conserved structural motifs reflecting ~400 million years of natural selection. The α-KTx family is characterized by a cysteine-stabilized α/β (CSα/β) motif, comprising an α-helix linked to a β-sheet by disulfide bridges, enabling precise interaction with K⁺ channel vestibules [1] [4]. KTX specifically exemplifies the evolutionary refinement of the α-KTx 3 subfamily, which selectively targets voltage-gated K⁺ channels (Kv1.1, Kv1.2, Kv1.3) critical for neuronal excitability and immune function [5] [7]. Proteomic studies reveal that α-KTx toxins constitute ~5–28% of soluble venom proteins in medically significant Buthidae scorpions, underscoring their ecological role in immobilizing prey or deterring predators [6].
Table 1: Classification of Select α-KTx Toxins
Subfamily | Toxin | Primary Targets | Cysteine Pattern | Molecular Weight (Da) |
---|---|---|---|---|
α-KTx 1.1 | Noxiustoxin | Kv1.2, Kv1.3 | C1–C5, C2–C6, C3–C4 | 3,900 |
α-KTx 3.1 | Kaliotoxin | Kv1.1, Kv1.3 | C7–C28, C13–C33 | 3,800–4,000 |
α-KTx 3.6 | Iberiotoxin | BK channels | C7–C28, C13–C33 | 4,100 |
α-KTx 6.2 | Margatoxin | Kv1.2, Kv1.3 | C1–C5, C2–C6, C3–C4 | 4,200 |
KTX was first isolated in the early 1990s from the venom of the North African scorpion Androctonus mauretanicus mauretanicus (Amm), a species responsible for severe envenomations in Morocco. Initial purification involved multi-step chromatography: crude venom was fractionated using Sephadex G-50 size-exclusion chromatography, followed by reverse-phase HPLC (RP-HPLC) under acidic conditions. KTX eluted in the low-molecular-weight fractions (3–4 kDa) and was identified via Edman degradation and mass spectrometry [2] [10]. The toxin comprises 37 amino acids (MW ≈ 3,800–4,000 Da) stabilized by three disulfide bonds (Cys7–Cys28, Cys13–Cys33, Cys17–Cys35), forming a compact CSα/β fold [5] [10]. Its lethality (LD₅₀ ≈ 1–4 μg/20g mouse, subcutaneously) and abundance (≥11% of soluble venom proteins) made it a prime candidate for immunological studies. Notably, KTX’s structure was pivotal in developing "anatoxins" (e.g., AmmVIII) for antivenom production [2] [6].
Table 2: Key Steps in KTX Isolation
Step | Method | Outcome | Reference |
---|---|---|---|
Crude venom extraction | Electrical stimulation | Lyophilized venom (500 specimens) | [6] |
Size-exclusion | Sephadex G-50 | 7 fractions; KTX in F5 (3–5 kDa) | [10] |
RP-HPLC purification | C18 column, 0.1% TFA | Single peak at RT=10 min | [10] |
Structural characterization | MALDI-TOF-MS/Edman | 37 residues, 3 disulfides, MW 3,854 Da | [5] |
KTX shares structural homology with other α-KTx toxins but exhibits distinct target specificity and affinity profiles:
KTX’s pharmacological uniqueness lies in its dual blockade of Kv1.1 and Kv1.3 while sparing Kv1.1 at nanomolar concentrations. This selectivity arises from electrostatic interactions between KTX’s Lys27 residue and Kv1.3’s pore domain, a feature absent in ChTx or NTx [5] [10].
Table 3: Functional Comparison of KTX and Related Toxins
Toxin | Source | Primary K⁺ Targets | IC₅₀ (nM) | Key Structural Features |
---|---|---|---|---|
Kaliotoxin-1 | A. mauretanicus | Kv1.3 > Kv1.1 ≫ Kv1.2 | 1.0 (Kv1.3) | 37 residues, 3 disulfides, Lys27 pore block |
Charybdotoxin | L. quinquestriatus | Kv1.3, Kv1.2, BK | 1–10 | 37 residues, 4 disulfides |
Iberiotoxin | B. occitanus | BK | 1–5 | 37 residues, elongated C-terminus |
Noxiustoxin | C. noxius | Kv1.3, Kv1.2 | 20 (Kv1.3) | 39 residues, 3 disulfides |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0